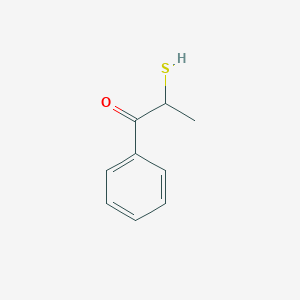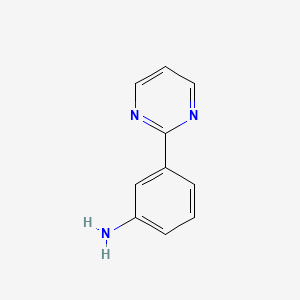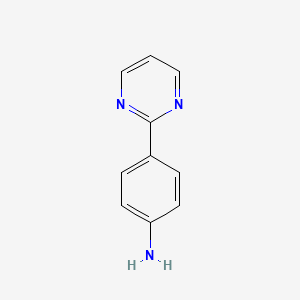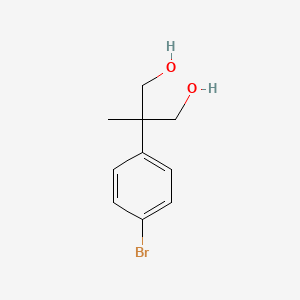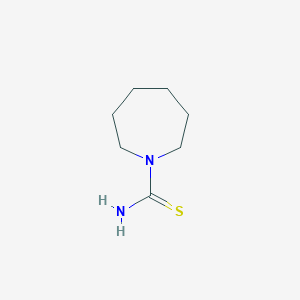![molecular formula C11H15NO2 B1281872 乙酸[(4-甲基苯基)氨基]乙酯 CAS No. 21911-68-2](/img/structure/B1281872.png)
乙酸[(4-甲基苯基)氨基]乙酯
描述
Ethyl [(4-methylphenyl)amino]acetate (EMPA) is an organic compound belonging to the family of amides. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EMPA is also used in research laboratories for various purposes, including as a reagent in organic synthesis and as a model compound for studying biochemical and physiological effects.
科学研究应用
1. 合成和药学
乙酸[(4-甲基苯基)氨基]乙酯已被用于合成具有潜在药用价值的各种化合物。例如,它参与铃木偶联反应,合成具有抗关节炎潜力的联芳基,例如乙酸乙酯(4-苯基苯基),这是非甾体抗炎药非布洛芬的前体,有望用于关节炎治疗 (Costa 等人,2012)。此外,它用于还原和曼尼希反应过程,以产生具有抗菌活性的衍生物,对各种微生物表现出显着的潜力 (Fandaklı 等人,2012)。
2. 晶体结构分析
对乙酸[(4-甲基苯基)氨基]乙酯衍生物的晶体结构进行了研究,有助于了解分子相互作用和稳定性。晶体结构的研究,例如乙酸乙酯(2-氨基-4-苯基-5-噻唑基)乙酯,提供了对分子内和分子间氢键的见解,这对于药物设计和材料科学至关重要 (DyaveGowda 等人,2002)。
3. 增强治疗效果
乙酸[(4-甲基苯基)氨基]乙酯衍生物已被探索其在药物制剂中增强治疗效果的潜力。例如,衍生物乙酸乙酯 4-联苯基已因其与 β-环糊精衍生物配制时抗炎效果得到改善而被研究,展示了此类化合物在提高药物疗效和局部利用率中的作用 (Arima 等人,1990)。
4. 酶抑制和分子对接研究
乙酸[(4-甲基苯基)氨基]乙酯衍生物已被合成并评估其酶抑制活性,例如 α-葡萄糖苷酶和 β-葡萄糖苷酶抑制。这项研究对于开发糖尿病等疾病的治疗方法具有重要意义。分子对接研究进一步阐明了这些化合物与酶活性位点的结合模式,为药物设计提供了有价值的信息 (Babar 等人,2017)。
作用机制
Target of Action
Ethyl [(4-methylphenyl)amino]acetate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl [(4-methylphenyl)amino]acetate may also interact with various biological targets.
生化分析
Biochemical Properties
Ethyl [(4-methylphenyl)amino]acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of esters into acids and alcohols. This interaction is crucial for understanding the metabolic pathways involving ester compounds .
Cellular Effects
Ethyl [(4-methylphenyl)amino]acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of Ethyl [(4-methylphenyl)amino]acetate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain esterases, leading to an accumulation of ester substrates. Conversely, it can activate other enzymes, enhancing their catalytic efficiency. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl [(4-methylphenyl)amino]acetate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Ethyl [(4-methylphenyl)amino]acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that its effects on cellular function can vary, with potential changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl [(4-methylphenyl)amino]acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
Ethyl [(4-methylphenyl)amino]acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the flux through different pathways. For example, it may affect the ester hydrolysis pathway, leading to changes in the concentration of acetic acid and alcohol derivatives .
Transport and Distribution
Within cells and tissues, Ethyl [(4-methylphenyl)amino]acetate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl [(4-methylphenyl)amino]acetate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its effects .
属性
IUPAC Name |
ethyl 2-(4-methylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHXXFHULMCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269756 | |
| Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-68-2 | |
| Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

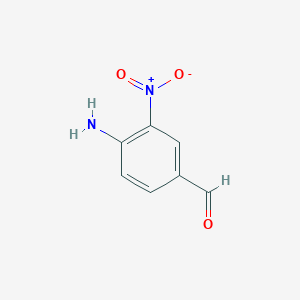
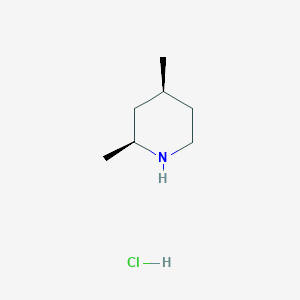
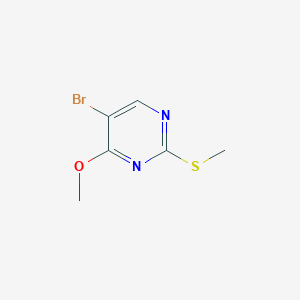
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)


![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)
